Loss of Serotonergic Agonist Activity: Serotonin O-Sulfate vs. Serotonin on Isolated Aorta
Authentic serotonin O‑sulfate was directly compared with serotonin (5‑HT) in the isolated dog and rabbit aorta contraction assay, a classical model of 5‑HT₂A receptor‑mediated vascular activity. At an equimolar concentration of 1 × 10⁻⁶ M, serotonin O‑sulfate produced no measurable stimulation of contraction, whereas serotonin evoked intense contractile responses [1]. This demonstrates that O‑sulfation functionally inactivates serotonin, confirming serotonin O‑sulfate as a true catabolite devoid of residual serotonergic agonist activity at concentrations that fully activate the parent neurotransmitter.
| Evidence Dimension | Vascular contractile activity (5‑HT₂A receptor‑mediated) |
|---|---|
| Target Compound Data | No stimulating effect at 1 × 10⁻⁶ M |
| Comparator Or Baseline | Serotonin (5‑HT): intense stimulation at 1 × 10⁻⁶ M |
| Quantified Difference | Qualitative absence of contraction vs. intense contraction (receptor activation abolished by O‑sulfation) |
| Conditions | Isolated dog aorta and rabbit aorta strip preparation; tension measurement; pH 7.4, 37°C |
Why This Matters
This provides the most direct evidence that serotonin O‑sulfate is functionally inert at serotonin receptors, enabling its use as a non‑perturbing metabolic tracer without confounding receptor‑mediated effects—a property not shared by serotonin, 5‑HIAA, or N‑acetyl‑serotonin, which retain partial or full receptor activity.
- [1] Hidaka, H., Nagatsu, T., Takeya, K., Matsumoto, S., & Yagi, K. (1969). Inactivation of Serotonin by Sulfotransferase System. Journal of Pharmacology and Experimental Therapeutics, 166(2), 272–275. View Source
